1-Trimethylsilyl-1,2,4-triazole

Description

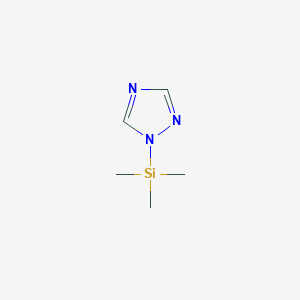

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1,2,4-triazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSPBNRWECRRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066355 | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-54-4 | |

| Record name | 1-Trimethylsilyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-trimethylsilyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIMETHYLSILYL-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAB26MQ68G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Trimethylsilyl-1,2,4-triazole: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trimethylsilyl-1,2,4-triazole, also known as trimethyl(1,2,4-triazol-1-yl)silane, is a versatile organosilicon compound that serves as a crucial building block and protecting group in organic synthesis.[1] Its unique chemical properties, stemming from the attachment of a trimethylsilyl group to a 1,2,4-triazole ring, make it a valuable reagent in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols related to 1-Trimethylsilyl-1,2,4-triazole.

Chemical and Physical Properties

1-Trimethylsilyl-1,2,4-triazole is a clear, colorless liquid that is sensitive to moisture.[3] The trimethylsilyl group enhances the stability and solubility of the triazole moiety in organic solvents, facilitating its use in a variety of synthetic transformations.[1] However, it is insoluble in water.[4] Proper handling and storage under inert and dry conditions are essential to maintain its integrity.[1]

A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N₃Si | [5] |

| Molecular Weight | 141.25 g/mol | [5] |

| Boiling Point | 74 °C at 12 mmHg | [3] |

| Density | 0.989 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.461 | [3] |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 1,2,4-triazole derivatives typically shows distinct signals for the protons on the triazole ring.[1][4] For 1-Trimethylsilyl-1,2,4-triazole, a characteristic singlet corresponding to the nine equivalent protons of the trimethylsilyl group would be expected in the upfield region of the spectrum. The protons on the triazole ring would appear as distinct signals in the aromatic region.[4] In ¹³C NMR, the carbons of the trimethylsilyl group would show a signal at high field, while the two distinct carbons of the 1,2,4-triazole ring would resonate at lower field.[4]

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-triazole and its derivatives displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹.[6] The C=N and N=N stretching vibrations within the triazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region.[7] For 1-Trimethylsilyl-1,2,4-triazole, additional bands corresponding to the Si-C and Si-N bonds would be present.

Mass Spectrometry (MS): The mass spectrum of 1,2,4-triazole derivatives often shows a prominent molecular ion peak.[2] Common fragmentation pathways for the 1,2,4-triazole ring involve the loss of small neutral molecules such as HCN and N₂.[8][9] For trimethylsilylated compounds, a characteristic fragment at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is often observed.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and application of 1-Trimethylsilyl-1,2,4-triazole.

Synthesis of 1-Trimethylsilyl-1,2,4-triazole

A common method for the synthesis of N-silylated heterocycles involves the reaction of the parent heterocycle with a silylating agent. Hexamethyldisilazane (HMDS) is an effective and widely used reagent for this purpose.[11]

Protocol: Synthesis of 1-Trimethylsilyl-1,2,4-triazole using Hexamethyldisilazane (HMDS)

-

Materials:

-

1,2,4-Triazole

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Toluene (or another suitable inert solvent)

-

Catalytic amount of a suitable catalyst (e.g., ammonium sulfate or a few drops of trimethylchlorosilane)[11]

-

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, add 1,2,4-triazole and a 0.6 molar equivalent of hexamethyldisilazane.[11]

-

Add a catalytic amount of ammonium sulfate or a few drops of trimethylchlorosilane to initiate the reaction.[11]

-

The reaction can be performed neat or in an inert solvent like toluene.

-

Heat the reaction mixture to reflux and monitor the evolution of ammonia gas, which indicates the progress of the reaction.[11] The reaction is complete when the evolution of ammonia ceases. For less reactive substrates, refluxing for up to 8 hours may be necessary.[11]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude 1-Trimethylsilyl-1,2,4-triazole by fractional distillation under reduced pressure to obtain the pure product.[3]

-

Application as a Silylating Agent

1-Trimethylsilyl-1,2,4-triazole can be used as a silylating agent to protect hydroxyl groups in alcohols.

Protocol: Silylation of an Alcohol using 1-Trimethylsilyl-1,2,4-triazole

-

Materials:

-

Alcohol

-

1-Trimethylsilyl-1,2,4-triazole

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Round-bottom flask with a magnetic stirrer and a nitrogen inlet

-

-

Procedure:

-

Dissolve the alcohol in an anhydrous aprotic solvent in a dry, nitrogen-flushed round-bottom flask.

-

Add a slight molar excess (e.g., 1.1 equivalents) of 1-Trimethylsilyl-1,2,4-triazole to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can often be used directly in the next step, or the silylated product can be isolated by removing the solvent and the 1,2,4-triazole byproduct.

-

Deprotection of the Trimethylsilyl Group

The trimethylsilyl group can be readily removed under mild acidic or fluoride-mediated conditions.

Protocol: Deprotection of a Trimethylsilylated Compound

-

Materials:

-

N-Trimethylsilylated compound

-

Methanol or Tetrahydrofuran (THF)

-

Mild acid (e.g., acetic acid, dilute HCl) or a fluoride source (e.g., tetrabutylammonium fluoride - TBAF)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure (Acidic Conditions):

-

Dissolve the N-trimethylsilylated compound in methanol.

-

Add a catalytic amount of a mild acid.

-

Stir the reaction mixture at room temperature and monitor by TLC until the deprotection is complete.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

-

Procedure (Fluoride Conditions):

-

Dissolve the N-trimethylsilylated compound in THF.

-

Add a solution of TBAF (1M in THF).

-

Stir the reaction at room temperature and monitor by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the deprotected compound.

-

Conclusion

1-Trimethylsilyl-1,2,4-triazole is a valuable reagent in modern organic synthesis. Its well-defined chemical and physical properties, coupled with its utility as a versatile silylating agent and protecting group, make it an important tool for researchers in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this compound, facilitating its effective use in the laboratory.

References

- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ripublication.com [ripublication.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 1-Trimethylsilyl-1,2,4-triazole

CAS Number: 18293-54-4 Chemical Name: 1-(Trimethylsilyl)-1H-1,2,4-triazole Synonyms: trimethyl(1,2,4-triazol-1-yl)silane[1]

This technical guide provides a comprehensive overview of 1-Trimethylsilyl-1,2,4-triazole, a versatile organosilicon reagent crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document outlines its chemical structure, properties, synthesis protocols, and key applications, with a focus on its role as a pharmaceutical intermediate.

Core Properties and Structure

1-Trimethylsilyl-1,2,4-triazole is an organosilicon compound featuring a trimethylsilyl (TMS) group covalently bonded to the N1 position of a 1,2,4-triazole ring. This silylation enhances the solubility and stability of the triazole moiety in organic solvents and serves as a convenient protecting group, making the compound a highly valuable building block in organic synthesis.[2] It typically appears as a colorless to pale yellow liquid and is noted for its sensitivity to moisture, necessitating handling and storage under inert atmospheric conditions such as argon or nitrogen.[2]

Chemical Structure:

Conclusion

1-Trimethylsilyl-1,2,4-triazole is a reagent of significant value for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique properties as a protected and activated form of 1,2,4-triazole streamline the incorporation of this vital heterocyclic motif into pharmaceutical candidates. The detailed protocols and data presented in this guide offer a foundational resource for scientists and researchers aiming to leverage this compound in their synthetic endeavors. Proper handling techniques are critical to maintain its reactivity and ensure successful outcomes.

References

The Multifaceted Mechanisms of Action of 1,2,4-Triazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4] While 1-trimethylsilyl-1,2,4-triazole primarily serves as a versatile synthetic intermediate, its derivatives exhibit a remarkable breadth of biological activities.[5] The trimethylsilyl group enhances the stability and solubility of the triazole moiety, facilitating its use in various synthetic processes, and acts as a readily removable protecting group, allowing for selective reactions to create complex drug molecules.[5] This technical guide delves into the core mechanisms of action of bioactive 1,2,4-triazole derivatives, summarizing key findings, experimental data, and the signaling pathways they modulate.

Enzyme Inhibition

A primary mechanism through which 1,2,4-triazole derivatives exert their pharmacological effects is via the inhibition of various enzymes.[2] These compounds have shown potent inhibitory activity against a range of enzymatic targets implicated in numerous diseases.

Cholinesterases and α-Glucosidase

Certain azinane-triazole based derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, enzymes relevant to the treatment of Alzheimer's disease and diabetes mellitus.[6][7]

Table 1: Enzyme Inhibition Data for 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC50 (μM) |

| Methyl phenyl-substituted derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |

| Methyl phenyl-substituted derivative 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |

| Methyl phenyl-substituted derivative 12d | α-Glucosidase | 36.74 ± 1.24 |

| Methyl phenyl-substituted derivative 12d | Urease | 19.35 ± 1.28 |

| Methyl phenyl-substituted derivative 12m | Urease | 0.017 ± 0.53 |

Data sourced from a study on azinane-triazole derivatives.[6]

Fungal 14α-Demethylase (CYP51)

The antifungal activity of many 1,2,4-triazole derivatives stems from their ability to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[8] This inhibition disrupts the integrity of the fungal cell membrane. Molecular docking studies have shown a strong binding affinity of 1,2,4-triazole derivatives containing amino acid groups to CYP51.[9]

Modulation of Signaling Pathways

1,2,4-triazole derivatives have been shown to modulate critical cellular signaling pathways involved in oxidative stress and cancer progression.

Nrf2 Signaling Pathway

A series of 1,2,4-triazole derivatives have demonstrated neuroprotective effects by promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[10] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. By activating the Nrf2 pathway, these compounds enhance the cellular antioxidant defense system, scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential.[10]

Caption: Activation of the Nrf2 antioxidant response pathway by 1,2,4-triazole derivatives.

β-Catenin Signaling Pathway

In the context of metastatic colorectal cancer, a novel 1,2,4-triazole derivative has been shown to inhibit epithelial-mesenchymal transition (EMT) by suppressing β-catenin.[11] This compound was found to inhibit the transcription of β-catenin and vimentin, key markers of EMT, and also significantly inhibited β-catenin at the protein level.[11] The antitumor action also involved the induction of apoptosis and cell cycle arrest at the S-phase.[11]

Caption: Inhibition of the β-catenin signaling pathway and EMT by a 1,2,4-triazole derivative.

Antitubercular Activity

Certain 1,2,4-triazole derivatives have emerged as potent antitubercular agents, with a mechanism of action involving the inhibition of mycobacterial membrane protein large 3 (MmpL3).[12] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.

Table 2: Antitubercular Activity of 1,2,4-Triazole Derivatives

| Compound | Target | Activity |

| 21 | M. tuberculosis H37Rv | MIC: 0.03–0.13 μg/mL |

| 28 | M. tuberculosis H37Rv | MIC: 0.03–0.13 μg/mL |

| 21 & 28 | MDR & XDR M. tuberculosis | MIC: 0.06–1.0 μg/mL |

MIC: Minimum Inhibitory Concentration. Data sourced from a study on novel 1,2,4-triazole derivatives as antitubercular agents.[12]

Experimental Protocols

General Method for Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This method is a common approach for synthesizing 1,2,4-triazole-3-thiones, which are valuable precursors for a variety of enzyme inhibitors.[3]

-

Synthesis of Acylthiosemicarbazide Intermediate:

-

Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add the appropriate aryl isothiocyanate (1 equivalent) to the stirred solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

-

-

Cyclization to 1,2,4-Triazole-3-thione:

-

Suspend the acylthiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH).

-

Reflux the mixture for 4-6 hours until a clear solution is obtained.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of 1,2,4-triazole derivatives against enzymes such as AChE, BChE, and α-glucosidase can be determined using spectrophotometric methods.

-

Preparation of Solutions: Prepare stock solutions of the test compounds, the respective enzyme, and the substrate in an appropriate buffer.

-

Assay Procedure:

-

In a 96-well plate, add the buffer, a solution of the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at a specific wavelength over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Derivatives of 1,2,4-triazole represent a rich source of pharmacologically active compounds with a wide range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][13][14][15][16] Their mechanisms of action are diverse, primarily involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Trimethylsilyl-1,2,4-triazole: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trimethylsilyl-1,2,4-triazole (TMS-triazole) is a versatile organosilicon compound that serves as a crucial building block and reagent in organic synthesis. Its unique molecular structure, featuring a trimethylsilyl (TMS) group attached to a 1,2,4-triazole ring, imparts a valuable combination of reactivity and stability, making it highly sought after in the pharmaceutical and agrochemical industries.[1][2] The silylation of the triazole ring enhances its stability and solubility in organic solvents, facilitating its use in a variety of synthetic transformations.

This technical guide provides a comprehensive overview of the reactivity and stability of 1-trimethylsilyl-1,2,4-triazole, including its synthesis, key reactions, and stability profile. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective application.

Physicochemical Properties

1-Trimethylsilyl-1,2,4-triazole is a liquid at room temperature and is noted for its moisture sensitivity, which necessitates careful handling and storage under inert conditions to maintain its integrity.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N₃Si | [3] |

| Molecular Weight | 141.25 g/mol | [3] |

| Appearance | Liquid | - |

| Boiling Point | 74 °C at 12 mmHg | |

| Refractive Index (n20/D) | 1.461 | |

| CAS Number | 18293-54-4 | [3] |

Stability

The stability of 1-trimethylsilyl-1,2,4-triazole is a critical consideration for its storage and handling. The primary factor influencing its stability is its susceptibility to hydrolysis.

Thermal Stability

Hydrolytic Stability

The Si-N bond in 1-trimethylsilyl-1,2,4-triazole is susceptible to cleavage by water. The compound is described as moisture-sensitive, and hydrolysis regenerates the 1,2,4-triazole and forms trimethylsilanol, which can further condense to hexamethyldisiloxane. The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. Generally, the hydrolysis of silyl ethers and related compounds is catalyzed by both acid and base.[6]

Reactivity

The reactivity of 1-trimethylsilyl-1,2,4-triazole is dominated by the properties of the N-trimethylsilyl group, which makes it an effective silylating agent and a useful intermediate in the synthesis of substituted 1,2,4-triazoles.

Silylation Reactions

1-Trimethylsilyl-1,2,4-triazole can act as a trimethylsilyl group donor to various nucleophiles, particularly alcohols, to form trimethylsilyl ethers. This reaction is a key application of the compound, where it serves as a protecting group for hydroxyl functionalities. The triazole anion generated during the reaction is a good leaving group, facilitating the silyl transfer.

Reactions with Electrophiles

The silylated triazole can react with various electrophiles, such as acyl halides. In these reactions, the trimethylsilyl group is replaced by the electrophilic moiety, leading to the formation of N-substituted 1,2,4-triazoles. This reactivity makes TMS-triazole a valuable synthon for introducing the triazole nucleus into more complex molecules. For example, the reaction with benzoyl chloride would yield 1-benzoyl-1,2,4-triazole.

Experimental Protocols

Synthesis of 1-Trimethylsilyl-1,2,4-triazole

A common method for the synthesis of N-silylated azoles involves the reaction of the parent heterocycle with a silylating agent such as hexamethyldisilazane (HMDS), often with a catalytic amount of a silyl halide like trimethylsilyl chloride (TMSCl).

Materials:

-

1,2,4-Triazole

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous toluene (or other suitable inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,4-triazole (1.0 eq).

-

Add anhydrous toluene to the flask to create a suspension.

-

Add hexamethyldisilazane (HMDS) (0.5-1.0 eq) to the suspension.

-

Add a catalytic amount of trimethylsilyl chloride (TMSCl) (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by observing the dissolution of the 1,2,4-triazole and the evolution of ammonia gas.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

The product can be isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Silylation of an Alcohol using 1-Trimethylsilyl-1,2,4-triazole

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

-

Primary alcohol

-

1-Trimethylsilyl-1,2,4-triazole

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

-

Add 1-trimethylsilyl-1,2,4-triazole (1.1-1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove the 1,2,4-triazole byproduct, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl ether.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for 1-trimethylsilyl-1,2,4-triazole.

| Spectroscopy | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons and the protons on the triazole ring. | [7] |

| ¹³C NMR | Resonances for the carbons of the trimethylsilyl group and the two distinct carbons of the triazole ring. | [8][9] |

| FTIR (cm⁻¹) | Strong absorption bands characteristic of the Si-N bond, as well as vibrations of the triazole ring and the trimethylsilyl group. | [2] |

| Mass Spec (m/z) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including loss of a methyl group. | [5][10] |

Safety and Handling

1-Trimethylsilyl-1,2,4-triazole is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use dry solvents and glassware. Store the compound in a tightly sealed container in a cool, dry place. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

1-Trimethylsilyl-1,2,4-triazole is a valuable reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups and as a precursor for N-substituted 1,2,4-triazoles. Its enhanced stability and solubility compared to the parent triazole make it a convenient synthon. However, its moisture sensitivity requires careful handling. While general reactivity patterns are understood, further research into the quantitative aspects of its stability and reaction kinetics would be beneficial for its broader application in complex molecule synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. sylabscientific.com [sylabscientific.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Trimethylsilyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trimethylsilyl-1,2,4-triazole (TS-T) is a versatile reagent increasingly employed in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a protected form of 1,2,4-triazole allows for a broad range of chemical transformations, making it a valuable building block in the development of novel compounds. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for 1-trimethylsilyl-1,2,4-triazole, compiling essential data, outlining experimental safety protocols, and visualizing critical handling workflows and toxicological pathways.

Hazard Identification and Classification

1-Trimethylsilyl-1,2,4-triazole is classified as a flammable liquid and vapor, and it is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Due to its reactivity, particularly with moisture, it requires careful handling to prevent the release of flammable and potentially irritating byproducts.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes the key properties of 1-trimethylsilyl-1,2,4-triazole.

| Property | Value | Reference |

| Molecular Formula | C5H11N3Si | [1][2] |

| Molecular Weight | 141.25 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 74 °C at 12 mmHg | [3] |

| Flash Point | 141 °C | |

| Refractive Index | n20/D 1.461 | [3] |

| Moisture Sensitivity | Moisture sensitive | [3] |

Toxicological Data

While specific toxicological data for 1-trimethylsilyl-1,2,4-triazole is limited, the toxicity of the parent compound, 1,2,4-triazole, provides a valuable surrogate for assessing potential hazards.

| Toxicity Metric | Value | Species | Reference |

| Acute Oral LD50 | 1320 - 1750 mg/kg | Rat | [4][5][6] |

| Acute Dermal LD50 | 3129 - 4200 mg/kg | Rat | [5][6][7][8][9] |

Experimental Safety Protocols

The handling of 1-trimethylsilyl-1,2,4-triazole necessitates adherence to established safety protocols to minimize exposure and mitigate risks. The following methodologies are based on OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

-

Principle: A stepwise procedure where the substance is administered orally to a small group of animals at a defined dose. The presence or absence of mortality determines the next dose level.

-

Methodology:

-

Healthy, young adult laboratory rodents are used.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

The LD50 is estimated based on the dose levels causing mortality.

-

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

-

Principle: The substance is applied to the skin of experimental animals to determine its potential to cause toxicity upon dermal contact.

-

Methodology:

-

A small area of the animal's skin is shaved.

-

The test substance is applied uniformly over the shaved area and covered with a porous gauze dressing.

-

The dressing is left in place for 24 hours.

-

Animals are observed for signs of toxicity and skin reactions for at least 14 days.

-

Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 404)

-

Principle: The substance is applied to the skin to assess its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology:

-

A small patch of the animal's skin is clipped free of fur.

-

The test substance is applied to the prepared area.

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)

-

Principle: The substance is instilled into the eye of an experimental animal to evaluate its potential to cause irritation or corrosion.

-

Methodology:

-

A single drop of the liquid or a measured amount of the solid substance is instilled into the conjunctival sac of one eye.

-

The eye is examined for signs of irritation, including redness, swelling, and corneal opacity, at specific time points.

-

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of 1-trimethylsilyl-1,2,4-triazole and the appropriate emergency response procedures.

Caption: Workflow for safe handling and emergency response.

Toxicological Signaling Pathways

The toxicity of triazole-containing compounds can be attributed to their interference with specific cellular signaling pathways. Understanding these mechanisms is crucial for risk assessment and the development of potential countermeasures.

Inhibition of Ergosterol Biosynthesis

Triazole fungicides are well-known inhibitors of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting the enzyme lanosterol 14α-demethylase, triazoles disrupt the integrity of the fungal cell membrane, leading to cell death. While this is the primary mechanism of their antifungal activity, it highlights the potential for interaction with sterol synthesis pathways in other organisms.

Caption: Triazoles inhibit ergosterol biosynthesis.

Interference with Wnt/β-catenin and PI3K/Akt Signaling

Recent research has indicated that 1,2,4-triazole derivatives can act as inhibitors of tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway.[10][11][12][13][14] This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. Additionally, the PI3K/Akt pathway, which governs cell survival and proliferation, can be affected by various chemical compounds. The interplay between these pathways is complex and represents an important area of toxicological investigation.

Caption: Potential triazole effects on signaling.

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of 1-trimethylsilyl-1,2,4-triazole and preventing environmental contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

1-Trimethylsilyl-1,2,4-triazole is a valuable synthetic tool, but its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the strict implementation of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and foster a safe laboratory environment. Continuous vigilance, a commitment to best practices, and a thorough understanding of the chemical's properties are the cornerstones of responsible chemical handling.

References

- 1. gelest.com [gelest.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. columbuschemical.com [columbuschemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fao.org [fao.org]

- 9. carlroth.com [carlroth.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a 1,2,4-triazole-based lead tankyrase inhibitor: part II - MDC Repository [edoc.mdc-berlin.de]

- 14. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1-Trimethylsilyl-1,2,4-triazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-trimethylsilyl-1,2,4-triazole, a versatile organosilicon compound with applications in pharmaceuticals and agrochemicals.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

1-Trimethylsilyl-1,2,4-triazole (CAS Number: 18293-54-4) possesses a molecular formula of C₅H₁₁N₃Si and a molecular weight of 141.25 g/mol .[2][3] The structure features a trimethylsilyl group attached to a nitrogen atom of the 1,2,4-triazole ring. This silylation enhances the stability and solubility of the triazole moiety.[1] It is a moisture-sensitive compound, necessitating handling and storage under inert conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-trimethylsilyl-1,2,4-triazole.[4]

¹H NMR Spectral Data

The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The expected chemical shifts (δ) are summarized in the table below.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Si-(CH₃)₃ | ~0.4 | Singlet | 9H |

| Triazole-H (C₃-H) | ~8.0 | Singlet | 1H |

| Triazole-H (C₅-H) | ~8.5 | Singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The confirmed chemical shifts for 1-trimethylsilyl-1,2,4-triazole are provided below.[5]

| Carbon Assignment | Chemical Shift (ppm) |

| Si-(C H₃)₃ | -1.5 |

| Triazole-C ₃ | 144.1 |

| Triazole-C ₅ | 151.7 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of silylated azoles is as follows:[6][7][8]

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-trimethylsilyl-1,2,4-triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.

-

Instrument Setup: The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

The expected characteristic absorption bands for 1-trimethylsilyl-1,2,4-triazole are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H stretch (aromatic) | Medium |

| ~2960, ~2900 | C-H stretch (aliphatic, Si-CH₃) | Medium-Strong |

| ~1540 | C=N stretch (triazole ring) | Medium |

| ~1250 | Si-C stretch | Strong |

| ~1070 | Triazole ring vibration | Medium |

| ~840, ~760 | Si-C bend | Strong |

Note: The values are based on typical vibrational frequencies for organosilicon compounds and 1,2,4-triazoles.[1][2][9]

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an FT-IR spectrum:[10][11][12]

-

Sample Preparation: The spectrum can be obtained using a neat liquid sample between two KBr plates or as a thin film on a single KBr plate. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of 1-trimethylsilyl-1,2,4-triazole is expected to show a molecular ion peak ([M]⁺) at m/z 141. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the triazole ring.

| m/z | Proposed Fragment Ion |

| 141 | [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 69 | [C₂H₃N₃]⁺ (Triazole) |

Note: The fragmentation pattern is proposed based on the known behavior of trimethylsilyl compounds and 1,2,4-triazoles under mass spectrometric conditions.[13]

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum is as follows:[13][14]

-

Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The logical flow from sample preparation to data interpretation in spectral analysis is crucial for obtaining reliable results.

Caption: A logical workflow for the spectral analysis of 1-trimethylsilyl-1,2,4-triazole.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pstc.org [pstc.org]

- 11. advancedscienti.com [advancedscienti.com]

- 12. advancedscienti.com [advancedscienti.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Navigating the Nuances of a Key Silylating Agent: A Technical Guide to 1-Trimethylsilyl-1,2,4-triazole's Moisture Sensitivity and Storage

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of 1-Trimethylsilyl-1,2,4-triazole

1-Trimethylsilyl-1,2,4-triazole (TMS-triazole) is a versatile silylating agent and a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the temporary protection of active hydrogens, such as those found in alcohols, amines, and thiols, facilitating a wide range of chemical transformations. However, the efficacy of TMS-triazole is intrinsically linked to its purity, which can be compromised by its sensitivity to moisture. This guide provides an in-depth analysis of the moisture sensitivity of 1-trimethylsilyl-1,2,4-triazole, offering best practices for its storage and handling to ensure its integrity and performance in research and development settings.

The Hydrolysis Pathway: A Visual Representation

The primary concern when handling 1-trimethylsilyl-1,2,4-triazole is its susceptibility to hydrolysis. Upon exposure to water, the silicon-nitrogen bond is cleaved, leading to the formation of 1,2,4-triazole and trimethylsilanol. The latter readily condenses to form the volatile and flammable hexamethyldisiloxane. This reaction is generally irreversible and diminishes the silylating capacity of the reagent.

Caption: Hydrolysis of 1-Trimethylsilyl-1,2,4-triazole.

Understanding Moisture Sensitivity: A Quantitative Perspective

While specific kinetic data for the hydrolysis of 1-trimethylsilyl-1,2,4-triazole is not extensively documented in publicly available literature, the moisture sensitivity of silylating agents is a well-established phenomenon. The rate of hydrolysis is influenced by several factors, including the steric bulk of the substituents on the silicon atom, the nature of the leaving group, temperature, and the pH of the medium.

To illustrate the quantitative impact of these factors, the following table presents representative data on the stability of various silylating agents under different conditions. This data is compiled from studies on analogous silyl compounds and serves to highlight the general principles of their hydrolytic stability.

| Silylating Agent | Condition | Half-life (t½) | Relative Rate of Hydrolysis |

| Trimethylsilyl (TMS) derivative | pH 7, 25°C | Minutes | ~1 |

| tert-Butyldimethylsilyl (TBDMS) derivative | pH 7, 25°C | Hours | ~10⁻⁴ |

| Triisopropylsilyl (TIPS) derivative | pH 7, 25°C | Days | ~10⁻⁵ |

| TMS derivative | Acidic (pH 4) | Seconds-Minutes | Increased |

| TMS derivative | Basic (pH 10) | Seconds-Minutes | Increased |

Note: This table provides generalized, comparative data for illustrative purposes. Actual rates will vary depending on the specific molecule and experimental conditions.

Recommended Storage and Handling Protocols

Given its reactivity with atmospheric moisture, stringent storage and handling procedures are imperative to maintain the quality of 1-trimethylsilyl-1,2,4-triazole.

Storage Conditions:

-

Container: Store in the original, tightly sealed container. Containers with a polytetrafluoroethylene (PTFE)-lined cap are recommended.

-

Atmosphere: For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

-

Temperature: Keep in a cool, dry place, away from direct sunlight and heat sources.[2] Refrigeration (2-8°C) is often recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

-

Incompatible Materials: Store away from acids, alcohols, oxidizing agents, and peroxides.[2]

Handling Procedures:

-

Work Environment: Handle in a well-ventilated area, preferably within a fume hood.

-

Inert Atmosphere Techniques: For sensitive reactions, use of a glovebox or Schlenk line techniques is advised to minimize exposure to air and moisture.

-

Dispensing: Use dry syringes or cannulas for transferring the liquid. If pouring, do so quickly and reseal the container immediately.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat.

-

Spill Management: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Avoid using water for cleanup.

Experimental Protocol for Assessing Moisture Sensitivity

For laboratories where quantitative assessment of the stability of 1-trimethylsilyl-1,2,4-triazole is required, a standardized experimental protocol can be employed. The following methodology is based on general procedures for determining the hydrolysis rates of silyl compounds.

Objective: To determine the rate of hydrolysis of 1-trimethylsilyl-1,2,4-triazole under controlled conditions.

Materials:

-

1-Trimethylsilyl-1,2,4-triazole

-

Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)

-

Deionized water

-

Buffer solutions (for pH-controlled studies)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Internal standard (e.g., a stable hydrocarbon like dodecane)

-

Autosampler vials with PTFE-lined septa

-

Microsyringes

Experimental Workflow:

Caption: Workflow for determining hydrolysis rate.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-trimethylsilyl-1,2,4-triazole in an anhydrous solvent containing a known concentration of an internal standard.

-

Reaction Setup: In a series of sealed vials, prepare reaction mixtures with varying concentrations of water in the chosen anhydrous solvent. For pH-dependent studies, use buffered aqueous solutions mixed with the organic solvent.

-

Initiation of Reaction: To initiate the hydrolysis, add a precise volume of the TMS-triazole stock solution to each reaction vial at time zero.

-

Incubation and Sampling: Maintain the reaction vials at a constant temperature. At predetermined time intervals, withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. This can be achieved by adding a small amount of a highly reactive, non-interfering silylating agent.

-

Analysis: Analyze the quenched aliquots using GC-FID or GC-MS. The concentration of the remaining 1-trimethylsilyl-1,2,4-triazole is determined by comparing its peak area to that of the internal standard.

-

Data Analysis: Plot the concentration of 1-trimethylsilyl-1,2,4-triazole as a function of time. From this data, the rate constant (k) and the half-life (t½) of the hydrolysis reaction can be calculated.

Conclusion

The moisture sensitivity of 1-trimethylsilyl-1,2,4-triazole is a critical factor that dictates its storage and handling. By understanding the hydrolysis pathway and implementing rigorous protocols to minimize exposure to water, researchers can ensure the reagent's integrity, leading to more reliable and reproducible results in their synthetic endeavors. The information and protocols outlined in this guide are intended to equip scientists and professionals in drug development with the knowledge necessary to effectively utilize this valuable silylating agent.

References

1-Trimethylsilyl-1,2,4-triazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trimethylsilyl-1,2,4-triazole (TMS-triazole) is a versatile heterocyclic organosilicon compound that has garnered significant attention in various scientific and industrial fields. Its unique chemical properties, particularly the strategic placement of a labile trimethylsilyl group on the 1,2,4-triazole core, have established it as a crucial building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, synthesis, and applications of 1-trimethylsilyl-1,2,4-triazole, with a special focus on its relevance to drug development and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research setting.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore, present in a wide array of clinically approved drugs exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The strategic modification of the triazole ring can significantly impact a molecule's therapeutic efficacy. The introduction of a trimethylsilyl (TMS) group to the 1,2,4-triazole core yields 1-trimethylsilyl-1,2,4-triazole, a reagent that offers enhanced stability and solubility, and serves as a valuable protected intermediate in multi-step syntheses.[5] The TMS group can be easily cleaved under mild conditions, allowing for the subsequent functionalization of the triazole ring, a critical step in the synthesis of complex active pharmaceutical ingredients (APIs).[5]

Discovery and History

The parent 1,2,4-triazole ring system was first described by Bladin in 1885.[6] However, the introduction of the trimethylsilyl group to this heterocyclic core is a more recent development, emerging from the broader field of organosilicon chemistry. While a singular "discovery" paper for 1-trimethylsilyl-1,2,4-triazole is not readily identifiable, the foundational work on the silylation of azoles, including triazoles, was pioneered by Professor Dr. L. Birkofer and his research group in the 1960s. Their extensive studies on the reactions of silylated compounds laid the groundwork for the synthesis and utility of silylated heterocycles like 1-trimethylsilyl-1,2,4-triazole. This work demonstrated that the introduction of a silyl group could protect the N-H functionality of the triazole, enabling regioselective reactions at other positions of the molecule.

Physicochemical and Spectral Properties

1-Trimethylsilyl-1,2,4-triazole is a clear liquid under standard conditions and is noted for its moisture sensitivity, necessitating handling and storage under an inert atmosphere.[5][7] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 1-Trimethylsilyl-1,2,4-triazole

| Property | Value | Reference(s) |

| CAS Number | 18293-54-4 | [1][8] |

| Molecular Formula | C₅H₁₁N₃Si | [1][8] |

| Molecular Weight | 141.25 g/mol | [1][8] |

| Boiling Point | 74 °C at 12 mmHg | [5][7] |

| Refractive Index (n20/D) | 1.461 | [5] |

| Density | 0.989 g/mL at 25 °C | [7] |

| Purity | ≥97% | [1][8] |

| Sensitivity | Moisture sensitive | [5][7] |

Spectral Data

The structural elucidation of 1-trimethylsilyl-1,2,4-triazole and its derivatives relies on various spectroscopic techniques. The expected spectral characteristics are summarized below.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.4 ppm. The two protons on the triazole ring would appear as distinct singlets further downfield, typically between 8.0 and 9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbons of the TMS group close to 0 ppm. The two carbon atoms of the triazole ring would resonate at approximately 140-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of a broad N-H stretching band (typically around 3100-3300 cm⁻¹) present in the parent 1,2,4-triazole. Characteristic peaks for C-H stretching of the TMS group and the triazole ring, as well as C=N and N-N stretching vibrations of the ring, would be observed.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group from the TMS moiety and cleavage of the triazole ring.[9]

Synthesis of 1-Trimethylsilyl-1,2,4-triazole

The synthesis of 1-trimethylsilyl-1,2,4-triazole is typically achieved through the reaction of 1,2,4-triazole with a silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Trimethylsilyl-1,2,4-triazole

Materials:

-

1,2,4-triazole

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Under an inert atmosphere, a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Triethylamine (1.1 equivalents) is added to the solution.

-

The mixture is cooled in an ice bath.

-

Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or GC).

-

The resulting triethylammonium chloride precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-trimethylsilyl-1,2,4-triazole.

Figure 1: Synthetic Workflow for 1-Trimethylsilyl-1,2,4-triazole

Caption: A schematic overview of the synthesis of 1-trimethylsilyl-1,2,4-triazole.

Applications in Drug Development and Agrochemicals

The primary utility of 1-trimethylsilyl-1,2,4-triazole in drug development lies in its role as a versatile intermediate.[5] The silyl group acts as a protecting group for the N-H of the triazole ring, allowing for selective chemical modifications at other positions of a larger molecule without affecting the triazole moiety.[5] This is particularly valuable in the synthesis of complex APIs for the treatment of various diseases, including cancer, inflammation, and viral infections.[5]

In the agrochemical industry, 1-trimethylsilyl-1,2,4-triazole is utilized to enhance the efficacy of crop protection agents.[5] It can act as an adjuvant, improving the adhesion and spreading of pesticides and herbicides on plant surfaces, which leads to more effective pest and disease control.[5]

Role in Signaling Pathways

While 1-trimethylsilyl-1,2,4-triazole itself is not typically the final bioactive molecule, the 1,2,4-triazole scaffold it helps to construct is a key component of many compounds that modulate critical cellular signaling pathways implicated in disease. Two such pathways are the Wnt/β-catenin and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting this pathway are of significant therapeutic interest. Many of these inhibitors incorporate a 1,2,4-triazole core.

Figure 2: The Wnt/β-catenin Signaling Pathway and the Role of Triazole-Containing Inhibitors

Caption: The Wnt/β-catenin pathway and a potential point of intervention for triazole-based inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many human cancers, making it a prime target for drug development. Several inhibitors of this pathway feature a 1,2,4-triazole structure.

Figure 3: The PI3K/Akt Signaling Pathway and the Role of Triazole-Containing Inhibitors

Caption: The PI3K/Akt signaling pathway, a key target for triazole-based cancer therapeutics.

The use of 1-trimethylsilyl-1,2,4-triazole facilitates the synthesis of these complex inhibitors by providing a protected triazole synthon, which can be incorporated into a larger molecular framework before the final deprotection and functionalization steps.

Conclusion

1-Trimethylsilyl-1,2,4-triazole is a compound of significant synthetic utility, bridging the fields of organosilicon chemistry and heterocyclic chemistry. Its historical development, rooted in the foundational work on silylation of azoles, has paved the way for its widespread application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and the biological relevance of the 1,2,4-triazole core is essential for the design and creation of novel therapeutic agents targeting critical disease pathways. The detailed protocols and data presented in this guide aim to support and facilitate the continued exploration and application of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for Nucleoside Synthesis using Silylated 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nucleoside analogues is a cornerstone of drug discovery, yielding numerous antiviral and anticancer agents. A prominent example is Ribavirin, a broad-spectrum antiviral drug, which is a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. The efficient construction of the N-glycosidic bond between the sugar moiety and the heterocyclic base is a critical step in the synthesis of these compounds. The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, is the most prevalent and mildest method for achieving this transformation.[1] This method involves the reaction of a silylated heterocyclic base with a protected sugar derivative, typically in the presence of a Lewis acid catalyst.[1]

While the direct use of pre-synthesized and isolated 1-trimethylsilyl-1,2,4-triazole is not the most common approach, the in-situ generation of silylated 1,2,4-triazole derivatives is a fundamental step in the synthesis of a wide array of nucleoside analogues.[1] These silylated intermediates offer enhanced solubility in organic solvents and increased nucleophilicity of the triazole ring, facilitating the glycosylation reaction.[2] This document provides detailed protocols and data for the synthesis of nucleosides utilizing in-situ generated silylated 1,2,4-triazoles.

Data Presentation

The following tables summarize quantitative data from representative nucleoside synthesis reactions involving silylated triazoles.

Table 1: Synthesis of Ribavirin Analogs and Related Nucleosides

| Entry | Heterocyclic Base | Sugar Derivative | Silylating Agent | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,2,4-Triazole-3-carboxamide | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | HMDS/TMSCl | TMSOTf | Acetonitrile | Reflux | 2 | 85 | General Vorbrüggen Conditions |

| 2 | N6-Benzoyladenine | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | HMDS | TMSOTf | Ball-milling | RT | 0.5 | Quantitative | [2] |

| 3 | Thymine | Protected 1-acetoxy ribose | Not specified | Not specified | Not specified | Not specified | Not specified | 60 (N1), 23 (N3) | [1] |

| 4 | 1,2,4-Triazole | Peracylated Ribofuranosyl Cyanide | - | Yb(OTf)₃ | Toluene | Reflux | 4 | 74 (for a diaryl derivative) | [3][4] |

Note: The yields and conditions are dependent on the specific substrates and protecting groups used.

Experimental Protocols

Protocol 1: General Procedure for the In-Situ Silylation of 1,2,4-Triazole Derivatives and Subsequent Vorbrüggen Glycosylation

This protocol describes a typical one-pot procedure for the synthesis of a protected 1,2,4-triazole nucleoside.

Materials:

-

1,2,4-Triazole derivative (e.g., 1,2,4-triazole-3-carboxamide) (1.0 eq)

-

Hexamethyldisilazane (HMDS) (3.0 eq)

-

Trimethylsilyl chloride (TMSCl) (0.1 eq, catalytic) or Ammonium Sulfate (catalytic)

-

Anhydrous acetonitrile

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 1,2,4-triazole derivative (1.0 eq), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS) (3.0 eq).

-

Heat the mixture to reflux (approx. 130-140°C) under a nitrogen atmosphere until the solution becomes clear (typically 2-4 hours). This indicates the formation of the silylated 1,2,4-triazole.

-

Cool the reaction mixture to room temperature and remove the excess HMDS under reduced pressure.

-

Dissolve the resulting silylated triazole residue in anhydrous acetonitrile.

-

To this solution, add the protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) to the reaction mixture under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside.

Protocol 2: Deprotection of the Benzoyl Protecting Groups to Yield the Free Nucleoside

Materials:

-

Protected nucleoside from Protocol 1

-

Methanolic ammonia (saturated at 0°C)

-

Methanol

Procedure:

-

Dissolve the protected nucleoside in methanolic ammonia in a sealed pressure vessel.

-

Stir the solution at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or silica gel chromatography to obtain the deprotected nucleoside.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of 1,2,4-triazole nucleosides.

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

Concluding Remarks

The use of silylated 1,2,4-triazoles, typically generated in-situ, is a robust and widely applicable strategy for the synthesis of nucleoside analogues. The Vorbrüggen glycosylation provides a mild and often stereoselective route to these important pharmaceutical compounds. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic routes towards novel nucleoside-based therapeutics. Careful optimization of reaction conditions, including the choice of silylating agent, Lewis acid, solvent, and protecting groups, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: 1-Trimethylsilyl-1,2,4-triazole in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-trimethylsilyl-1,2,4-triazole as a versatile reagent in the synthesis of pharmaceutical intermediates, particularly for azole antifungal agents. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

1-Trimethylsilyl-1,2,4-triazole (TMS-triazole) is a silylated derivative of 1,2,4-triazole that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The trimethylsilyl group enhances the stability and solubility of the triazole moiety and acts as a protecting group, allowing for regioselective N-alkylation.[1][2] This reagent is instrumental in the synthesis of APIs for treating a range of conditions, including fungal infections, cancer, and viral diseases.[1] Its application is particularly prominent in the production of triazole antifungal drugs like fluconazole and voriconazole.

Key Applications in Pharmaceutical Synthesis

The primary application of 1-trimethylsilyl-1,2,4-triazole in pharmaceutical intermediate synthesis is the regioselective introduction of the 1,2,4-triazol-1-yl moiety. The silyl group directs alkylation to the N1 position of the triazole ring, which is a critical structural feature for the biological activity of many triazole-based drugs. This method offers advantages over the direct alkylation of 1,2,4-triazole, which often requires strong bases and can lead to a mixture of N1 and N4 isomers.

A key reaction is the nucleophilic ring-opening of epoxides. This is a fundamental step in the synthesis of the core structure of many azole antifungal agents.

Experimental Protocols

Protocol 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

This protocol describes the synthesis of a key intermediate for azole antifungal drugs like fluconazole. The use of 1-trimethylsilyl-1,2,4-triazole allows for a direct and regioselective reaction with the epoxide.

Materials:

-

1-Trimethylsilyl-1,2,4-triazole

-

2-(2,4-Difluorophenyl)-2-(bromomethyl)oxirane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃) (optional, as a scavenger for any generated HBr)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(2,4-difluorophenyl)-2-(bromomethyl)oxirane (1.0 eq) in anhydrous DMF, add 1-trimethylsilyl-1,2,4-triazole (1.2 eq).

-

Stir the reaction mixture at 80-90 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 2-(2,4-Difluorophenyl)-2-(bromomethyl)oxirane | 1.0 eq |

| 1-Trimethylsilyl-1,2,4-triazole | 1.2 eq |

| Solvent | Anhydrous DMF |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Experimental Workflow

Caption: Workflow for the synthesis of a key triazole intermediate.

Signaling Pathway: Mechanism of Action of Azole Antifungals